molecular formula C11H18ClNOS B1490339 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2092723-94-7

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No.: B1490339
CAS No.: 2092723-94-7
M. Wt: 247.79 g/mol
InChI Key: DEDBVJAUWXSTKE-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a structurally complex small molecule characterized by a propanamide backbone substituted with a cyclopropyl group, a tetrahydro-2H-thiopyran-4-yl moiety, and a chlorine atom at the β-position. Its structural analogs (e.g., propanamide derivatives) are frequently synthesized via nucleophilic substitution or acyl chloride reactions, as exemplified in .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNOS/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDBVJAUWXSTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCSCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Formation from Tetrahydro-2H-thiopyran-4-carboxylic Acid

  • Reagents: Oxalyl chloride or thionyl chloride with catalytic DMF
  • Solvent: Dichloromethane (DCM) or dry acetonitrile
  • Temperature: Initially cooled to 0 °C, then warmed to room temperature
  • Reaction time: 1–2 hours
  • Notes: Excess reagent is removed by evaporation and co-distillation with toluene to ensure purity.
Parameter Details
Starting material Tetrahydro-2H-thiopyran-4-carboxylic acid
Chlorinating agent Oxalyl chloride or thionyl chloride
Catalyst DMF (trace amounts)
Solvent DCM or acetonitrile
Temperature 0 °C to room temperature
Reaction time 1–2 hours
Yield Typically >90% for acyl chloride intermediate

Amide Bond Formation with N-Cyclopropylamine

  • Reagents: N-cyclopropylamine or its salt, base such as N-methylmorpholine or 4-methylmorpholine
  • Solvent: DCM or other aprotic solvents
  • Temperature: Room temperature to slightly elevated (20–25 °C)
  • Reaction time: 2–4 hours
  • Work-up: Washing with aqueous acid and base to remove impurities, drying over MgSO4, and concentration under reduced pressure
Parameter Details
Acyl chloride intermediate From previous step
Amine N-cyclopropylamine
Base N-methylmorpholine or 4-methylmorpholine
Solvent DCM
Temperature 20–25 °C
Reaction time 2–4 hours
Yield Typically 70–95%

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Acyl chloride formation Tetrahydro-2H-thiopyran-4-carboxylic acid + oxalyl chloride, DMF catalyst, DCM, 0 °C to RT, 2 h 90–95 Purified by evaporation and co-distillation
Amide formation Acyl chloride + N-cyclopropylamine + N-methylmorpholine, DCM, RT, 3 h 75–90 Washed with aqueous acid/base, dried over MgSO4
Alpha-chlorination Using 2-chloropropanoyl chloride directly or halogenation with NCS 70–85 Controlled temperature to avoid over-halogenation

Analytical and Purification Notes

  • Purification: Column chromatography on silica gel is commonly used to purify the final amide product, employing gradients of ethyl acetate and hexane.
  • Characterization:
    • LC-MS confirms molecular ion peaks consistent with the expected mass (e.g., [M+H]+ at m/z corresponding to the chlorinated amide).
    • ^1H NMR and ^13C NMR spectra confirm the presence of cyclopropyl, tetrahydro-thiopyran, and amide functionalities.
    • IR spectroscopy confirms characteristic amide carbonyl stretch (~1650 cm^-1) and C–Cl bonds.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Observations
Acyl chloride formation Oxalyl chloride, DMF, DCM, 0 °C to RT, 2 h 90–95 Efficient conversion, easy removal of excess reagent
Amide bond formation Acyl chloride + N-cyclopropylamine + base, DCM, RT, 3 h 75–90 Clean reaction, base neutralizes HCl byproduct
Alpha-chlorination 2-chloropropanoyl chloride or NCS halogenation 70–85 Control of temperature critical to avoid side reactions

Research Findings and Considerations

  • The use of oxalyl chloride with catalytic DMF is a preferred method for generating acyl chlorides from tetrahydro-2H-thiopyran carboxylic acids due to high yield and mild conditions.
  • Amide bond formation proceeds efficiently in dichloromethane with tertiary amine bases, which also scavenges HCl produced.
  • Direct use of 2-chloropropanoyl chloride simplifies the synthesis by combining chlorination and acylation steps.
  • Alternative halogenation methods require careful control to prevent over-halogenation or decomposition.
  • Purification by silica gel chromatography yields analytically pure material suitable for further biological or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemicals with improved properties.

Mechanism of Action

The mechanism by which 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Propanamide Derivatives with Heterocyclic Substitutions

  • N-Methylpropanamide Derivatives (e.g., compound 5 in ): Synthesized via reaction of 4-aminothiophenol with acyl chlorides. These compounds exhibit aromatic and heterocyclic substituents but lack the cyclopropyl or thiopyran groups seen in the target compound. Their synthesis involves potassium tert-butoxide and DMF as solvents, with yields up to 87% .
  • SARS-CoV-2 Mpro Inhibitor (): The propanamide derivative N-(5-tert-butyl-1H-pyrazol-3-yl)-N-[(1R)-2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide features a pyrazole-pyridine scaffold. Unlike the target compound, it includes bulky tert-butyl and phenyl groups, which enhance binding to protease enzymes via residues like Cys145 and Glu166 .

(b) Chlorinated Propanamides

  • 4-Chloropyridine-2-carbonyl Chloride Hydrochloride (compound 4 in ): A chlorinated precursor used in synthesizing bioactive amides.

Bioactivity and Functional Group Contributions

  • Herbicidal Activity (): Propanamide derivatives like 2-amino-3-phenylpropanamide are reported as bioherbicidal agents. The chlorine atom in the target compound may enhance lipophilicity and membrane permeability, akin to chlorinated analogs in plant-derived herbicides .

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound N-Methylpropanamide () SARS-CoV-2 Mpro Inhibitor ()
Molecular Weight ~290 g/mol (estimated) 282.29 g/mol 455.58 g/mol
Key Functional Groups Chlorine, cyclopropyl, thiopyran Chloropyridine, methylamide Pyrazole, pyridine, tert-butyl
Synthetic Yield Not reported 58–87% Not reported
Bioactivity Hypothesized enzyme inhibition/herbicidal activity Intermediate for bioactive amides SARS-CoV-2 protease inhibition

Biological Activity

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a synthetic compound with significant interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticonvulsant effects, and its interaction with biological targets such as the retinoid-related orphan receptor gamma (RORγ).

Chemical Structure and Properties

The molecular formula of this compound is C12H20ClNOS, with a molecular weight of approximately 261.81 g/mol. Its structure includes a chloro group, a cyclopropyl moiety, and a tetrahydro-2H-thiopyran ring, which contribute to its reactivity and biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H20ClNOS
Molecular Weight261.81 g/mol
Purity≥ 95%
IUPAC Name2-chloro-N-cyclopropyl-N-(thian-4-yl)propanamide

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives range from 1.95 to 15.62 mg/ml , demonstrating effectiveness against Gram-positive bacteria .

Anticonvulsant Effects

In animal models, derivatives related to this compound have shown statistically significant anticonvulsant activity. For instance, specific compounds demonstrated protective effects in seizure models, indicating potential therapeutic applications in epilepsy .

Interaction with RORγ

Research suggests that this compound may interact with RORγ, a receptor involved in immune responses and inflammation. Modulating RORγ activity can have therapeutic implications for autoimmune diseases and inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamideContains an amino group instead of a chloro groupPotentially similar RORγ modulation
3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamideContains a thiadiazole ringInvestigated for proteomics applications
N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)-propanoic acidLacks chloro substitutionExplored for anti-inflammatory properties

This table highlights how structural variations significantly influence biological activity, emphasizing the importance of the chloro group in enhancing biological modulation.

Case Studies and Research Findings

Recent studies have further elucidated the potential of this compound in various therapeutic areas:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antimicrobial properties against respiratory pathogens. This finding supports its potential use in treating bacterial infections .
  • Anticonvulsant Properties : In a pentylenetetrazole-induced seizure model, certain derivatives showed significant anticonvulsant effects, suggesting their applicability in epilepsy treatment .
  • RORγ Modulation : Investigations into the modulation of RORγ by this compound indicate its potential role in developing therapies for autoimmune disorders .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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